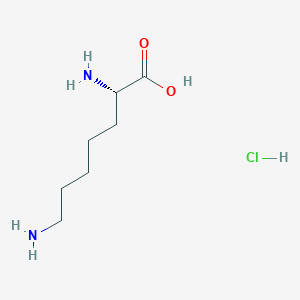

![molecular formula C6H6N4 B1506158 咪唑并[1,5-A]吡嗪-8-胺 CAS No. 26538-77-2](/img/structure/B1506158.png)

咪唑并[1,5-A]吡嗪-8-胺

描述

Imidazo[1,5-A]pyrazin-8-amine is an organic compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .

Synthesis Analysis

New derivatives of imidazo[1,5-A]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

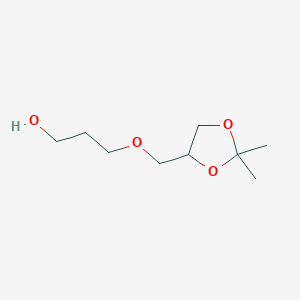

The molecular structure of Imidazo[1,5-A]pyrazin-8-amine is represented by the linear formula C6H6N4 . The InChI code for this compound is 1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H, (H2,7,9) .Chemical Reactions Analysis

Imidazo[1,5-A]pyrazin-8-amine is involved in various chemical reactions. For instance, it has been used in the construction of imidazo[1,5-A]pyridine involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

Imidazo[1,5-A]pyrazin-8-amine has a molecular weight of 134.14 . It is a solid compound and should be stored at 4°C, protected from light .科学研究应用

Pharmaceuticals

Imidazo[1,5-A]pyrazin-8-amine is a significant structural component of a large number of pharmaceuticals . It has been a subject of intense research for numerous decades .

Agrochemicals

This compound is also a key component in many agrochemicals . Its unique structure and properties make it suitable for various applications in this field .

Optoelectronic Devices

Imidazo[1,5-A]pyrazin-8-amine has shown great potential in the field of optoelectronic devices . Its unique chemical structure and versatility make it an attractive choice for this application .

Sensors

This compound has been used in the development of sensors . Its luminescent properties make it particularly useful in this area .

Anti-Cancer Drugs

Imidazo[1,5-A]pyrazin-8-amine has been explored for its potential use in anti-cancer drugs . Its unique biological properties make it a promising candidate for this application .

Confocal Microscopy and Imaging

This compound has been used as emitters for confocal microscopy and imaging . Its luminescent properties make it particularly useful in this area .

Kinase Target for B Cell Inhibition

Imidazo[1,5-A]pyrazin-8-amine has been identified as an attractive kinase target for selective B cell inhibition, which could be beneficial in the treatment of B cell related diseases .

Organic Synthesis and Drug Development

Imidazo[1,5-A]pyrazin-8-amine acts as a versatile scaffold in organic synthesis and drug development . Its reactivity and multifarious biological activity make it a valuable tool in these fields .

安全和危害

未来方向

Imidazo[1,5-A]pyrazin-8-amine has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

作用机制

Target of Action

Imidazo[1,5-A]pyrazin-8-amine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents . The compound has been found to target Bruton’s tyrosine kinase (BTK) which is a Tec family kinase with a well-defined role in the B cell receptor (BCR) pathway .

Mode of Action

The compound acts as a reversible BTK inhibitor with excellent kinase selectivity . Selectivity is achieved through specific interactions of the ligand with the kinase hinge and driven by aminopyridine hydrogen bondings with Ser538 and Asp539, and by hydrophobic interaction of trifluoropyridine in the back pocket .

Biochemical Pathways

The compound’s action on BTK leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This process is crucial in the B cell receptor pathway, affecting the immune response.

Pharmacokinetics

It is known that the compound has a molecular weight of 13414

Result of Action

The blockade of the A2A adenosine receptor (A2AAR) by the compound activates an immunostimulatory response through regulating signaling in the tumor microenvironment . This makes A2AAR a promising target for cancer immunotherapy .

属性

IUPAC Name |

imidazo[1,5-a]pyrazin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKLPBPDGBAFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717257 | |

| Record name | Imidazo[1,5-a]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-A]pyrazin-8-amine | |

CAS RN |

26538-77-2 | |

| Record name | Imidazo[1,5-a]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do imidazo[1,5-a]pyrazin-8-amine derivatives interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R) and what are the downstream effects of this interaction?

A1: The research article focuses on the computational analysis of 1,3-disubstituted imidazo[1,5-a]pyrazine derivatives as ATP-competitive inhibitors of IGF-1R []. While it doesn't provide specific experimental details about the binding mode, it suggests that these compounds compete with ATP for binding to the kinase domain of IGF-1R. By inhibiting IGF-1R kinase activity, these compounds aim to disrupt downstream signaling pathways involved in cell proliferation and survival, ultimately leading to antitumor activity against Ewing sarcoma.

Q2: What is the significance of studying the Structure-Activity Relationship (SAR) of these compounds?

A2: Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacological properties of drug candidates. The study utilizes computational methods to explore how modifications at different positions of the imidazo[1,5-a]pyrazine scaffold influence the inhibitory activity against IGF-1R []. This information guides the design of new analogs with improved efficacy and potentially reduced off-target effects.

Q3: What computational chemistry and modeling techniques were employed in this study?

A3: The research employed a combination of computational techniques, including molecular docking, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, and molecular dynamics simulations []. These methods help predict the binding affinities, identify key structural features responsible for activity, and provide insights into the dynamic interactions between the compounds and the IGF-1R binding site. This information is valuable for guiding further optimization and development of more potent and selective IGF-1R inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

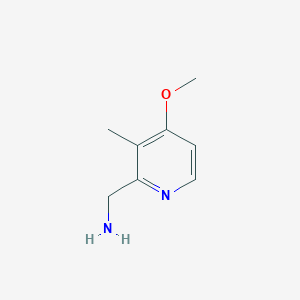

![Methyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1506081.png)

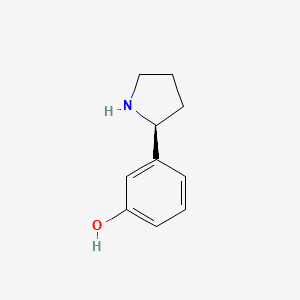

![Pyrazolo[1,5-A]pyridin-3-ylboronic acid](/img/structure/B1506082.png)

![[(1S,6R)-6-Aminocyclohex-3-en-1-yl]methanol;hydrochloride](/img/structure/B1506086.png)

![2-Chloro-7,8-dimethyl-2H-pyrimido[1,2-b]pyridazine](/img/structure/B1506089.png)

![[1-(3-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B1506090.png)

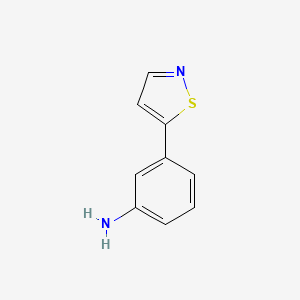

![6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1506106.png)